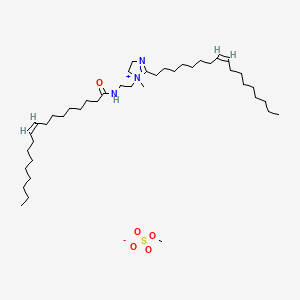
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one is an organic compound with a unique structure that includes a hydroxyethyl group and a methyl group attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with ethylene oxide in the presence of a base, such as sodium hydroxide, to introduce the hydroxyethyl group. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal oxides, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-(2-Carboxyethyl)-3-methylcyclohexan-1-one.
Reduction: 2-(2-Hydroxyethyl)-3-methylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexanone ring can participate in hydrophobic interactions, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and biomedical applications.
2-Methoxyethanol: Utilized as a solvent and in the synthesis of various chemicals.
Hydroxyethyl acrylate: Employed in coatings, adhesives, and sealants.
Uniqueness
2-(2-Hydroxyethyl)-3-methylcyclohexan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
特性
CAS番号 |
76593-76-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-(2-hydroxyethyl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-9(11)8(7)5-6-10/h7-8,10H,2-6H2,1H3 |
InChIキー |
IGXYZAONJMQJJU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(=O)C1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)


![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)


![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)





![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
